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Compound of Interest

Compound Name: N-allyl-9-methyl-9H-purin-6-amine

Cat. No.: B1661412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N6,9-substituted purine

derivatives, focusing on their role as inhibitors of Cyclin-Dependent Kinases (CDKs). Due to the

limited availability of public data on N-allyl-9-methyl-9H-purin-6-amine, this guide centers on

the well-characterized and structurally related purine derivative, Olomoucine, and its potent

analog, Roscovitine. These compounds serve as valuable benchmarks for understanding the

therapeutic potential of this chemical class.

The information presented herein is compiled from peer-reviewed studies and is intended to

facilitate independent verification and further research into the biological activities of purine

analogs.

Comparative Analysis of Biological Activity
Olomoucine and Roscovitine are known inhibitors of CDKs, enzymes crucial for cell cycle

regulation. Their inhibitory activity has been quantified against various CDK-cyclin complexes,

providing a basis for comparing their potency and selectivity.

Table 1: Comparative Inhibitory Activity (IC50) of Olomoucine and Roscovitine against various

Cyclin-Dependent Kinases.
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Compound
CDK1/cyclin B
(μM)

CDK2/cyclin A
(μM)

CDK2/cyclin E
(μM)

CDK5/p35 (μM)

Olomoucine 7 7 7 3

Roscovitine ~0.2-0.7 ~0.2-0.7 ~0.2-0.7 ~0.2-0.7

Data sourced from multiple studies, slight variations may exist across different experimental

conditions.[1][2]

Experimental Protocols
The following section details a generalized protocol for an in vitro kinase assay to determine

the inhibitory activity of compounds like Olomoucine and Roscovitine against CDKs.

In Vitro CDK Inhibition Assay
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound

against a specific CDK/cyclin complex.

Materials:

Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)

Kinase substrate (e.g., Histone H1)

Test compounds (e.g., Olomoucine, Roscovitine) dissolved in DMSO

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)

96-well plates

Scintillation counter or phosphorescence plate reader

Procedure:
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Prepare serial dilutions of the test compounds in the kinase reaction buffer. A "no inhibitor"

control containing only DMSO should be included.

In a 96-well plate, add the kinase reaction buffer, the recombinant CDK/cyclin enzyme, and

the kinase substrate.

Add the diluted test compounds to the respective wells.

Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-

³³P]ATP).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated

substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the amount of incorporated radiolabel using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the "no

inhibitor" control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of purine-based CDK

inhibitors like Olomoucine and Roscovitine. These compounds act as competitive inhibitors at

the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins

required for cell cycle progression.[2][3][4]
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Caption: Mechanism of purine-based CDK inhibition.

Experimental Workflow
The diagram below outlines the key steps in the in vitro kinase assay used to evaluate the

inhibitory activity of the test compounds.
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Caption: In vitro kinase inhibition assay workflow.
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This guide serves as a starting point for researchers interested in the biological activities of N-
allyl-9-methyl-9H-purin-6-amine and related purine derivatives. The provided data and

protocols for Olomoucine and Roscovitine offer a framework for designing and interpreting

experiments aimed at characterizing novel compounds within this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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